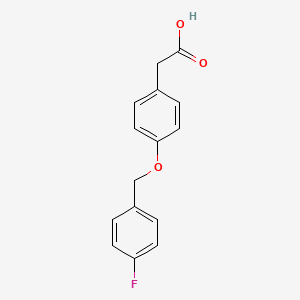

2-(4-((4-Fluorobenzyl)oxy)phenyl)acetic acid

Description

2-(4-((4-Fluorobenzyl)oxy)phenyl)acetic acid is a fluorinated aromatic acetic acid derivative characterized by a 4-fluorobenzyl ether group attached to a phenyl ring, which is further connected to an acetic acid moiety. The 4-fluorobenzyl substituent enhances lipophilicity and metabolic stability, making it a critical structural feature for optimizing pharmacokinetic properties .

The compound has been utilized as a key intermediate in synthesizing hybrid molecules targeting diseases such as intrahepatic cholestasis and cancer. For example, it has been incorporated into nitric oxide donor hybrids (e.g., dinitroazetidine-coumarin hybrids) to enhance anti-cholestatic activity . Its molecular weight, calculated from ESI-MS data, is approximately 368.9 g/mol (as [M + H]⁺) .

Properties

IUPAC Name |

2-[4-[(4-fluorophenyl)methoxy]phenyl]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13FO3/c16-13-5-1-12(2-6-13)10-19-14-7-3-11(4-8-14)9-15(17)18/h1-8H,9-10H2,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLXSYWHTSCMPAZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(=O)O)OCC2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13FO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-((4-Fluorobenzyl)oxy)phenyl)acetic acid typically involves the reaction of 4-fluorobenzyl alcohol with 4-hydroxyphenylacetic acid. The reaction is carried out under basic conditions, often using a base such as potassium carbonate, and a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the ether linkage, resulting in the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-((4-Fluorobenzyl)oxy)phenyl)acetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the fluorobenzyl group.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

2-(4-((4-Fluorobenzyl)oxy)phenyl)acetic acid has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-((4-Fluorobenzyl)oxy)phenyl)acetic acid involves its interaction with molecular targets such as enzymes or receptors. The fluorobenzyl group can enhance binding affinity and specificity, while the phenylacetic acid moiety can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Phenoxyacetic Acid Derivatives

Key Observations :

- The 4-fluorobenzyl ether group in the target compound significantly increases molecular weight and lipophilicity compared to simpler analogs like 2-(4-fluorophenyl)acetic acid .

- The coumarin-linked derivative (ESI-MS m/z 278.9) lacks the fluorobenzyl group, resulting in reduced anti-cholestatic potency compared to the target compound (m/z 368.9) .

- Bromobenzoyl-substituted analogs exhibit notable antioxidant activity, suggesting that electron-withdrawing groups enhance radical scavenging .

Pharmacological and Physicochemical Properties

Table 2: Pharmacological Data for Selected Compounds

Key Findings :

- The target compound demonstrates high synthetic yields (88.8–99%) , attributed to optimized coupling reactions involving its 4-fluorobenzyl ether group .

- Thiazolidinone derivatives (e.g., ) show enhanced enzyme-binding affinity due to the rigid heterocyclic core, but they lack the coumarin moiety present in the target compound .

- Ketone-containing analogs (e.g., 2-(4-fluorophenyl)-2-oxoacetic acid) exhibit reduced stability under physiological conditions compared to the acetic acid backbone .

Role in Drug Design

The compound’s 4-fluorobenzyl ether group is frequently exploited in medicinal chemistry to improve target selectivity. For instance, in degraders targeting p300 (a histone acetyltransferase), this group enhances proteolysis-targeting chimera (PROTAC) efficacy by promoting hydrophobic interactions with E3 ligases . Its acetic acid moiety also allows for facile conjugation with pharmacophores like spiroimidazolidines, as seen in .

Biological Activity

2-(4-((4-Fluorobenzyl)oxy)phenyl)acetic acid is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anti-inflammatory and analgesic effects. This article explores the biological activity of this compound, detailing its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₁₅H₁₃F O₃, with a molecular weight of 260.26 g/mol. Its structure features a phenylacetic acid backbone modified by a 4-fluorobenzyl ether substituent, which contributes to its unique biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₃FO₃ |

| Molecular Weight | 260.26 g/mol |

| CAS Number | 115882-26-3 |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The fluorobenzyl group enhances binding affinity and specificity, while the phenylacetic acid moiety participates in hydrogen bonding and other interactions that modulate the activity of target molecules.

Enzyme Inhibition

Research indicates that this compound can inhibit specific enzymes involved in inflammatory pathways. For instance, it has shown potential in reducing symptoms associated with inflammatory diseases by blocking the activity of cyclooxygenases (COX), which are crucial in the synthesis of pro-inflammatory mediators.

Anti-inflammatory Effects

Studies have demonstrated that compounds structurally related to this compound exhibit significant anti-inflammatory properties. For example, initial screenings in adjuvant arthritis models revealed that halogen substitutions in similar compounds enhanced their anti-inflammatory activities while maintaining low ulcerogenic potential .

Analgesic Effects

In addition to anti-inflammatory properties, the compound also exhibits analgesic effects. Research has shown that derivatives can effectively reduce pain responses in various animal models, suggesting a dual mechanism involving both anti-inflammatory and direct analgesic pathways.

Structure-Activity Relationships (SAR)

The efficacy of this compound can be influenced by its structural modifications. Variations in substitution patterns on the phenoxy ring have been linked to enhanced biological activity. For instance, compounds with different halogen substitutions have demonstrated varying potencies against inflammatory pathways.

| Compound Name | CAS Number | Key Features |

|---|---|---|

| 3-(4-Fluorobenzyloxy)phenylacetic acid | 11974817 | Similar structure but different substitution |

| 2-(3-((3-Fluorobenzyl)oxy)phenyl)acetic acid | 90283626 | Variation in fluorine substitution position |

| 2-(3-((4-Fluorobenzyl)oxy)phenyl)acetic acid | 12572149 | Similar functional groups but different orientation |

Case Studies

- Anti-inflammatory Screening : A study involving substituted (2-phenoxyphenyl)acetic acids revealed that specific halogen substitutions significantly increased anti-inflammatory activity while minimizing ulcerogenic effects. This suggests that similar modifications could enhance the therapeutic profile of this compound .

- Mechanistic Studies : In vitro assays demonstrated that derivatives of this compound could inhibit COX enzymes effectively, leading to reduced production of prostaglandins associated with inflammation. This was further supported by cellular assays showing increased levels of Nrf2 downstream genes upon treatment, indicating activation of protective pathways against oxidative stress .

Q & A

Q. What are the common synthetic routes for 2-(4-((4-Fluorobenzyl)oxy)phenyl)acetic acid?

The synthesis typically involves a multi-step approach:

- Step 1 : Alkylation of 4-hydroxyphenylacetic acid with 4-fluorobenzyl chloride/bromide under basic conditions (e.g., K₂CO₃ in DMF) to introduce the 4-fluorobenzyloxy group.

- Step 2 : Purification via column chromatography or recrystallization to isolate the product.

- Validation : Confirmation using NMR (¹H/¹³C) and HPLC for purity (>95%) .

- Alternative Routes : Knoevenagel condensation (for analogous compounds) using glyoxylic acid derivatives and fluorinated aromatic aldehydes, followed by hydrolysis .

Q. How can spectroscopic techniques characterize this compound?

- ¹H/¹³C NMR : Identify the fluorobenzyloxy group (δ ~7.2–7.4 ppm for aromatic protons, δ ~5.0 ppm for the -OCH₂- group) and the acetic acid moiety (δ ~3.6 ppm for CH₂ and δ ~12.0 ppm for COOH).

- FT-IR : Confirm the carboxylic acid (1700–1720 cm⁻¹) and ether (C-O-C, ~1250 cm⁻¹) functional groups.

- Mass Spectrometry (HRMS) : Verify molecular weight (C₁₅H₁₂FO₃, theoretical m/z 265.07) .

Q. What are the solubility and stability considerations for this compound in biological assays?

Q. How is the compound’s purity validated for pharmacological studies?

Q. What are the primary applications of this compound in medicinal chemistry?

- Intermediate : Used to synthesize fluorinated drug candidates (e.g., NSAID derivatives like aceclofenac analogs).

- Enzyme Inhibition : Explored for targeting cyclooxygenase (COX) and kynurenine-3-hydroxylase due to fluorobenzyl’s electron-withdrawing effects .

Advanced Research Questions

Q. How can computational docking predict this compound’s binding to enzyme targets?

- Methodology : Use Schrödinger’s Glide docking with OPLS-AA force field.

- Prepare the ligand: Optimize geometry at B3LYP/6-31G* level.

- Grid generation: Define active site using co-crystallized enzyme structures (e.g., COX-2, PDB: 1CX2).

- Flexible docking: Account for torsional freedom of the fluorobenzyloxy group.

- Validation : Compare predicted poses with crystallographic data (RMSD <1.0 Å indicates high accuracy) .

Q. How to resolve contradictions in reported biological activity data?

- Case Study : Discrepancies in antimicrobial IC₅₀ values may arise from assay conditions (e.g., bacterial strain variability, solvent effects).

- Solution :

Q. What strategies optimize yield in large-scale synthesis?

Q. How to design SAR studies for fluorinated analogs?

Q. What are the metabolic pathways of this compound in hepatic models?

- In Vitro Assay : Incubate with human liver microsomes (HLMs) + NADPH.

- Metabolites : Identify via LC-MS/MS. Expected pathways:

- Phase I: Hydrolysis of the acetic acid moiety.

- Phase II: Glucuronidation of the phenolic group (if present in derivatives).

- Enzyme Mapping : Use CYP450 isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.